(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
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Overview
Description
The compound (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a nitrophenyl group .
Synthesis Analysis
The synthesis of similar compounds involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The triazolopyrimidinyl group is a key structural feature, and its structure can be influenced by the presence of substituents .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazolopyrimidinyl group, in particular, can participate in a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of the nitro group could influence its reactivity and the presence of the piperazinyl group could influence its solubility .
Scientific Research Applications
Synthesis and Biological Activity
A novel series of compounds similar to the specified chemical, involving triazole analogues of Piperazine, have been synthesized and evaluated for antibacterial activity. These compounds have shown significant inhibition of bacterial growth, indicating potential for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities of Triazole Derivatives
Research on 1,2,4-Triazole derivatives, closely related to the chemical , reveals that these compounds possess antimicrobial activities. Some of these synthesized compounds were found to have good or moderate activities against various microorganisms, highlighting their potential in combating bacterial and fungal infections (Bektaş et al., 2007).
Potential in Parkinson's Disease Imaging
A study on a compound structurally similar to the given chemical, aimed at Parkinson's disease, involved synthesizing a PET agent for imaging of LRRK2 enzyme. This research suggests potential applications of such compounds in neuroimaging and diagnosis of neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines
Research on the synthesis of compounds similar to the specified chemical, particularly those containing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, reveals possibilities for creating new chemicals with potentially useful properties. These synthesized compounds were thoroughly characterized, suggesting a broad area of application in chemical synthesis and pharmacology (Abdelhamid, Shokry, & Tawfiek, 2012).
5-HT2 Antagonist Activity
A study on 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, closely related structurally to the specified chemical, has shown potent 5-HT2 antagonist activity. This could have implications in the development of treatments for disorders associated with the serotonin system (Watanabe et al., 1992).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidine derivatives, have been reported to inhibit kinases and modulate ion channels or receptors.
Mode of Action
The piperazine ring structure suggests the molecule might interact with ion channels or receptors.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have also shown significant cytotoxic activities against various cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O4/c1-15-18(7-4-8-19(15)31(33)34)23(32)29-11-9-28(10-12-29)21-20-22(25-14-24-21)30(27-26-20)16-5-3-6-17(13-16)35-2/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQXLJAWUVVNML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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